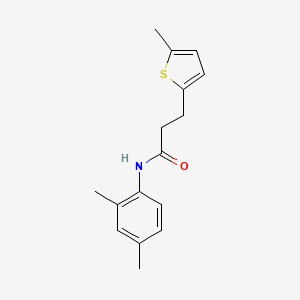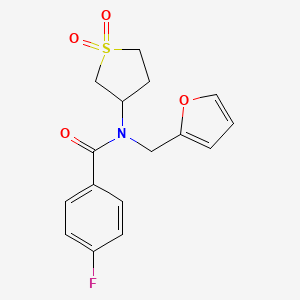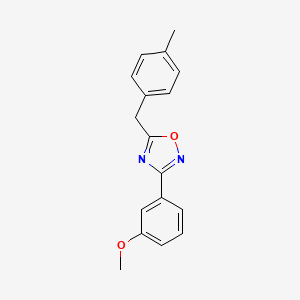
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide, also known as DMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. DMT is a member of the amide class of compounds and is synthesized through a multistep process.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is not fully understood, but it is believed to act on the serotonin receptors in the brain. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide may also act on other receptors in the brain, including the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonin receptors, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide also has antioxidant properties and can reduce oxidative stress in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potency. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a highly potent compound, which means that small amounts can be used to achieve significant effects. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is its potential for abuse. N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide is a Schedule I controlled substance in the United States, which means that it is illegal to possess or use without a license.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide. One area of interest is the development of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide-based drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide use on the brain and body. Additionally, there is a need for further research on the mechanism of action of N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide and its effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have potential applications in medicine, particularly in the treatment of neurological disorders. Studies have shown that N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has neuroprotective effects and can reduce inflammation in the brain. Additionally, N-(2,4-dimethylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have antidepressant effects and may be useful in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-11-4-8-15(12(2)10-11)17-16(18)9-7-14-6-5-13(3)19-14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEMNBTYMQLKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386998.png)
![3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4387002.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4387004.png)
![2,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387009.png)

![2-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B4387047.png)
![N-butyl-2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4387049.png)

![3-methyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4387053.png)
![4-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethoxy]-3-ethoxybenzonitrile](/img/structure/B4387061.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4387075.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4387079.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4387084.png)